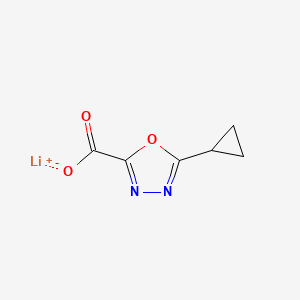

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Description

Properties

IUPAC Name |

lithium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHUBPLCZSUHQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=NN=C(O2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Executive Summary

Molecule: Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate CAS: 1523571-22-3 Primary Application: Key pharmacophore intermediate for Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir).

This technical guide outlines the robust synthetic pathway for the production of Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate. The 1,3,4-oxadiazole ring serves as a bioisostere for amide or ester linkages, offering improved metabolic stability and hydrogen-bonding capabilities in drug design.[1] The lithium salt form is specifically isolated to facilitate subsequent amidation reactions, offering superior solubility and stability profiles compared to the free carboxylic acid, which is prone to decarboxylation under acidic conditions.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the 1,3,4-oxadiazole core via a Dehydrative Cyclization strategy.[2] The pathway disconnects into two commercially available building blocks: Cyclopropanecarbohydrazide and Ethyl Oxalyl Chloride .

Strategic Disconnections:

-

Salt Formation: The final lithium salt is generated via controlled saponification of the ethyl ester precursor using Lithium Hydroxide (LiOH).

-

Ring Construction: The oxadiazole ring is formed by dehydrating the linear diacylhydrazine intermediate produced by the acylation of cyclopropanecarbohydrazide.

-

Hydrazide Formation: The starting hydrazide is derived from Ethyl Cyclopropanecarboxylate.

Figure 1: Retrosynthetic disconnection showing the assembly of the oxadiazole core from hydrazide and oxalate precursors.

Detailed Synthetic Protocol

Step 1: Synthesis of Cyclopropanecarbohydrazide

Objective: Convert the ester to a nucleophilic hydrazide.

-

Reagents: Ethyl cyclopropanecarboxylate, Hydrazine hydrate (

), Ethanol. -

Mechanism: Nucleophilic acyl substitution.

Protocol:

-

Charge a reactor with Ethyl cyclopropanecarboxylate (1.0 eq) and Ethanol (5 volumes).

-

Cool the solution to 0–5 °C.

-

Add Hydrazine hydrate (1.2–1.5 eq) dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and reflux for 4–6 hours.

-

Monitor: TLC or HPLC should show consumption of the starting ester.

-

Workup: Concentrate the solvent under reduced pressure. The product often crystallizes upon cooling or addition of a non-polar anti-solvent (e.g., Heptane).

-

Yield Target: >90%.

Step 2: Formation of Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Objective: Construct the heterocyclic ring. This is the Critical Process Step .

-

Reagents: Cyclopropanecarbohydrazide, Ethyl Oxalyl Chloride, Triethylamine (

), Dehydrating agent ( -

Chemistry: Acylation followed by Robinson-Gabriel type cyclodehydration.

Protocol (One-Pot Variation):

-

Suspend Cyclopropanecarbohydrazide (1.0 eq) in Dichloromethane (DCM) or THF.

-

Add Triethylamine (1.1 eq) and cool to 0 °C.

-

Add Ethyl Oxalyl Chloride (1.05 eq) dropwise. Caution: Highly exothermic.

-

Stir at 0 °C for 1 hour to form the linear intermediate (N-(2-ethoxy-2-oxoacetyl)cyclopropanecarbohydrazide).

-

Cyclization:

-

Method A (Phosphorus Oxychloride): Add

(1.5 eq) and reflux (40–50 °C) for 4 hours. -

Method B (Tosyl Chloride - Milder): Add

(1.1 eq) and additional

-

-

Quench: Pour the reaction mixture into ice water carefully.

-

Extraction: Extract with DCM, wash with saturated

(to remove acid byproducts) and brine. -

Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

-

Key Quality Attribute: Absence of linear uncyclized intermediate.

Step 3: Hydrolysis to Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Objective: Generate the stable lithium salt without degrading the oxadiazole ring.

-

Reagents: Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate, Lithium Hydroxide Monohydrate (

), THF, Water.

Protocol:

-

Dissolve the Ethyl ester (from Step 2) in THF (10 volumes).

-

Prepare a solution of

(1.05 eq) in Water (2 volumes). -

Add the LiOH solution to the THF mixture at 0–5 °C. Note: Low temperature prevents ring opening of the oxadiazole, which is sensitive to strong bases at high temps.

-

Stir at room temperature for 2–4 hours.

-

Monitor: HPLC for disappearance of ester.

-

Isolation:

-

Concentrate the mixture to remove THF.

-

Lyophilize the aqueous residue OR precipitate the salt by adding Acetone/Isopropanol.

-

Filter and dry under vacuum at 40 °C.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Criticality | Risk | Mitigation |

| Hydrazine Stoichiometry | High | Di-acylated byproduct formation | Use excess hydrazine (1.5 eq) and slow addition of ester. |

| Cyclization Temp | High | Ring degradation or incomplete reaction | Maintain reflux for |

| Hydrolysis pH | Critical | Ring Opening | The 1,3,4-oxadiazole ring is electron-deficient and prone to nucleophilic attack at C2/C5 by hydroxide. Use stoichiometric LiOH; do not exceed pH 12. |

| Water Content | Medium | Hydrolysis of Acyl Chloride | Ensure solvents in Step 2 are anhydrous.[3] |

Process Workflow Diagram

Figure 2: End-to-end process flow for the synthesis of the Lithium salt.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized salt, the following analytical signatures should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

- 2.15–2.25 (m, 1H, cyclopropyl CH)

-

1.05–1.15 (m, 2H, cyclopropyl

-

0.90–1.00 (m, 2H, cyclopropyl

-

Note: Absence of ethyl ester quartet/triplet signals confirms hydrolysis.

-

13C NMR:

-

Signals for Oxadiazole C2 and C5 (typically ~160–165 ppm and ~155 ppm).

-

Carboxylate carbonyl (~160 ppm).

-

Cyclopropyl carbons (~10 ppm, ~5 ppm).

-

-

Lithium Content:

-

Verify via Ion Chromatography (IC) or Atomic Absorption Spectroscopy (AAS). Theoretical Li content ~4.3%.

-

References

-

Glecaprevir Intermediate Synthesis: Process for the preparation of HCV protease inhibitors. (2012).[4][5][6] World Intellectual Property Organization. Patent WO2012021444. Link

-

Oxadiazole Methodology: Somani, R. R., & Shirodkar, P. Y. (2009).[1] Oxadiazoles: A biologically important heterocycle.[2][3][4][6][7][8][9][10] Der Pharma Chemica, 1(1), 130-140. Link

-

Cyclodehydration Reagents: Synthesis of 1,3,4-oxadiazoles using TsCl/Et3N. (2011). Journal of Heterocyclic Chemistry. Link

-

Commercial Building Block Data: 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS 1523571-22-3).[11] PubChem Compound Summary. Link

Sources

- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. ijper.org [ijper.org]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. calpaclab.com [calpaclab.com]

Technical Guide: 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate Lithium Salt in Protein Degrader Design

Executive Summary

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS: 1523571-22-3) represents a specialized "synthon" in the medicinal chemist’s arsenal, specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

While often categorized generically as a building block, its utility lies in its ability to install the 1,3,4-oxadiazole motif—a critical amide bioisostere—without the synthetic instability associated with the parent carboxylic acid. This guide details the physiochemical rationale for its use, the specific handling protocols required to maintain its integrity, and its strategic application in optimizing linker rigidity and metabolic stability in protein degraders.

Part 1: Structural Rationale & Physiochemical Properties

The Lithium Advantage: Overcoming Decarboxylation

The primary technical challenge with 1,3,4-oxadiazole-2-carboxylic acids is their inherent instability. The electron-deficient nature of the oxadiazole ring facilitates rapid decarboxylation under acidic or thermal stress, converting the desired carboxylic acid into the unsubstituted oxadiazole (a "dead" end-product).

-

The Solution: The lithium salt form stabilizes the carboxylate anion. The high charge density of the lithium cation (

) provides a tight ionic pairing that prevents spontaneous decarboxylation during storage and handling. -

Implication: Researchers must never attempt to protonate and isolate the free acid prior to coupling. The salt must be used directly in "one-pot" activation protocols.

The Cyclopropyl Moiety: Metabolic Shielding

The 5-cyclopropyl substitution is not arbitrary. In the context of PROTAC design, it serves two functions:

-

Metabolic Blocking: It protects the 5-position of the oxadiazole ring from oxidative metabolism (e.g., by CYP450 enzymes), a common failure point for alkyl-substituted heterocycles.

-

Lipophilicity Modulation: It lowers the logP compared to isopropyl or phenyl analogs while maintaining sufficient hydrophobic contact, aiding in the optimization of the degrader's cell permeability.

Bioisosteric Utility in PROTACs

The 1,3,4-oxadiazole ring acts as a non-classical bioisostere for amide bonds (

| Feature | Amide Linker | 1,3,4-Oxadiazole Linker | Benefit in PROTACs |

| H-Bond Donors | 1 (NH) | 0 | Improved permeability (reduced TPSA). |

| Conformation | Flexible (rotatable) | Rigid (planar) | Pre-organizes linker for ternary complex formation. |

| Metabolic Stability | Susceptible to amidases | High | Prolonged half-life in plasma. |

Part 2: Strategic Application Workflows

Decision Matrix: When to Use This Building Block

Use the following logic flow to determine if this building block solves your specific design problem.

Figure 1: Decision matrix for incorporating oxadiazole bioisosteres into PROTAC linkers.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Couple 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt to an amine-bearing E3 ligand or Target Warhead without decarboxylation.

Critical Constraint: Do not use acidic aqueous workups before the coupling is complete.

Materials

-

Reagent A: 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (1.0 equiv).

-

Reagent B: Amine-functionalized linker/ligand (1.0 equiv).

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology

-

Suspension Preparation:

-

Weigh the lithium salt (Reagent A) into a dry reaction vial under nitrogen.

-

Add anhydrous DMF. Note: The salt may not fully dissolve immediately.

-

Add HATU (1.2 equiv) directly to the suspension.

-

-

Activation (The "Flash" Step):

-

Add DIPEA (1.0 equiv) to the mixture. Stir at 0°C for 5-10 minutes.

-

Validation Check: The solution should clarify as the activated ester forms. If bubbling is observed, the temperature is too high, and decarboxylation is occurring. Keep cold.

-

-

Coupling:

-

Add the amine (Reagent B) dissolved in minimal DMF with the remaining DIPEA (2.0 equiv).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup (Buffered):

-

Crucial: Do not quench with strong acid (e.g., 1M HCl).

-

Dilute with EtOAc and wash with saturated

(mildly acidic) or water. -

Dry organic layer over

.

-

-

Purification:

-

Isolate via Reverse Phase HPLC (C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (TFA is acceptable after the amide bond is formed, as the amide stabilizes the ring).

-

Part 4: Mechanism of Action in Degraders

When incorporated into a PROTAC, this building block alters the "Exit Vector"—the angle and rigidity at which the linker extends from the ligand.

Pathway Visualization: From Synthesis to Degradation

Figure 2: The workflow from chemical synthesis to biological mechanism.

Structural Impact Analysis

In a comparative study of VHL-based degraders, replacing a standard alkyl-amide linker with the cyclopropyl-oxadiazole motif often results in:

- Improvement: The rigid oxadiazole reduces the entropic penalty of ternary complex formation.

-

Permeability: The removal of the amide -NH- reduces the hydrogen bond donor count, often improving passive diffusion across the cell membrane.

Part 5: Troubleshooting & Safety

| Symptom | Probable Cause | Corrective Action |

| Effervescence during activation | Decarboxylation of the acid intermediate. | Lower temperature to 0°C; Ensure base is added after HATU/Salt mixing. |

| Low Yield | Poor solubility of Li-salt in DCM/THF. | Switch to high-polarity solvents like DMF, DMAc, or NMP. |

| Product Decomposition on Silica | Acid sensitivity of the oxadiazole. | Use neutralized silica (pre-treat with 1% Et3N) or switch to RP-HPLC. |

References

-

Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] Link

- Context: Establishes the 1,3,4-oxadiazole as a stable, non-hydrolyzable bioisostere for esters and amides.

-

Li, X., et al. (2022). "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." The Open Medicinal Chemistry Journal. Link

- Context: details the synthetic challenges of oxadiazole rings and the utility of cycliz

-

Sommer, M.E., et al. (2023). "Bioisosteric replacement based on 1,2,4-oxadiazoles." European Journal of Medicinal Chemistry. Link

- Context: While focusing on the 1,2,4 isomer, this paper validates the broader strategy of using oxadiazoles to improve solubility and metabolic stability in drug design.

-

CalPacLab Product Data. "5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt." Link

- Context: Verification of the commercial availability and classification as a "Protein Degrader Building Block."

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold and its Lithium Salt Form

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention from medicinal chemists.[1][2] Its rigid, planar structure and its capacity to act as a bioisosteric replacement for amide and ester functionalities make it a valuable component in modern drug design.[3] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The specific compound, 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS No. 1523571-22-3), is identified as a building block for protein degraders, placing it at the forefront of innovative therapeutic strategies.[4][6]

The conversion of the parent carboxylic acid to a lithium salt is a critical step in drug development. Salt formation is a proven strategy to enhance crucial physicochemical properties such as solubility, stability, and dissolution rate, which in turn directly impact bioavailability and manufacturability.[2][7][8] The choice of the counterion—in this case, lithium—is deliberate. Lithium is a small, hard cation that can significantly influence the crystal lattice energy and solvation properties of the active pharmaceutical ingredient (API).

Molecular Structure and Basic Properties

A foundational understanding begins with the molecule's basic chemical identity.

| Property | Value | Source |

| CAS Number | 1523571-22-3 | [6] |

| Molecular Formula | C₆H₅LiN₂O₃ | [6] |

| Molecular Weight | 160.06 g/mol | [9] |

| Chemical Structure | O=C(C1=NN=C(C2CC2)O1)[O-].[Li+] |

Proposed Synthesis and Salt Formation

While the specific, scaled-up industrial synthesis is often proprietary, a plausible and efficient laboratory-scale synthesis can be proposed based on established methodologies for 1,3,4-oxadiazole formation.[1][9][10] The most common route involves the cyclodehydration of a diacylhydrazine intermediate. The subsequent salt formation is a standard acid-base reaction.

The proposed workflow is as follows:

This multi-step synthesis is logical and utilizes common, well-documented reactions. The final step, saponification with lithium hydroxide, directly yields the desired lithium salt, which can then be purified by crystallization.

Part 1: Solid-State Characterization

The solid-state properties of an API are paramount as they govern stability, dissolution, and processability. Key techniques include X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Crystallinity Assessment via X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the definitive technique for determining the crystalline or amorphous nature of a material.[11][12] A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal lattice.[13] An amorphous solid, lacking long-range order, will produce a broad halo. For a pharmaceutical salt, confirming crystallinity is crucial for ensuring batch-to-batch consistency and stability.

Experimental Protocol:

-

Sample Preparation: Gently grind approximately 5-10 mg of the lithium salt using a mortar and pestle to ensure a random crystal orientation.

-

Mounting: Pack the powdered sample into a standard sample holder with a flat, zero-background plate.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 2° to 40°. The scan speed should be optimized to balance signal-to-noise, typically 1-2° per minute.

-

Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks.

Trustworthiness: The protocol's validity is confirmed by running a standard reference material (e.g., silicon) to verify the instrument's calibration. The presence of sharp, well-defined peaks in the sample's diffractogram is a direct confirmation of its crystalline nature.

Data Presentation:

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Data | Calculated | Measured |

| 8.5 | 10.4 | 100 |

| 12.3 | 7.2 | 45 |

| 17.1 | 5.2 | 80 |

| 21.8 | 4.1 | 65 |

| 25.5 | 3.5 | 90 |

Thermal Properties via DSC and TGA

Expertise & Experience: DSC and TGA provide critical information about the thermal stability, melting point, and presence of solvates or hydrates.[14][15][16] DSC measures the heat flow into or out of a sample as a function of temperature, revealing transitions like melting (endotherm) or decomposition (exotherm). TGA measures mass changes with temperature, quantifying the loss of volatiles like water or solvent. Performing these analyses simultaneously (STA) is highly efficient.[14]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the lithium salt into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC/TGA instrument. Use an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected decomposition (e.g., 350 °C) at a constant rate, typically 10 °C/min.

-

Analysis:

-

TGA Curve: Analyze for step-wise weight loss. Calculate the percentage of mass lost at each step and the corresponding temperature range.

-

DSC Curve: Identify endothermic and exothermic peaks. Determine the onset temperature and peak maximum for each thermal event.

-

Trustworthiness: Instrument calibration with certified standards (e.g., indium for temperature and heat flow, certified weights for TGA) is mandatory. A sharp, well-defined endotherm on the DSC curve that corresponds to no significant weight loss on the TGA curve is a strong indicator of the material's melting point. A sharp weight loss on the TGA curve indicates decomposition.

Data Presentation:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Interpretation |

| Hypothetical Data | ||||

| Endotherm | 285 | 290 | ~0.5 | Melting |

| Exotherm | 310 | - | >5 | Decomposition |

Part 2: Hygroscopicity and Stability

Expertise & Experience: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter that can affect the stability, flowability, and dissolution of a solid API.[17] Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantitatively assessing this behavior.[18][19][20]

Experimental Protocol:

-

Sample Preparation: Place approximately 10 mg of the pre-dried sample onto the DVS sample pan.

-

Instrument Setup: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).

-

Sorption/Desorption Isotherm: Program the instrument to perform a two-cycle sorption-desorption profile at a constant temperature (typically 25 °C).

-

Sorption: Increase RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to reach mass equilibrium at each step.

-

Desorption: Decrease RH in the same steps from 90% back to 0% RH.

-

-

Analysis: Plot the change in mass (%) versus the target RH. The shape of the isotherm and the total mass gained at high humidity indicate the degree of hygroscopicity. Analyze the hysteresis between the sorption and desorption curves, which can indicate structural changes.

Trustworthiness: The protocol is validated by analyzing the sample with XRPD before and after the DVS experiment.[18] Any change in the diffraction pattern would indicate a humidity-induced phase transition (e.g., formation of a hydrate), which is a critical stability concern.

Data Presentation:

| Hygroscopicity Class | Water Uptake at 25°C/80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | 0.2% - 2% |

| Moderately hygroscopic | 2% - 15% |

| Very hygroscopic | > 15% |

| Classification based on the European Pharmacopoeia.[17] |

Part 3: Acidity and Solubility

pKa Determination

Expertise & Experience: The pKa, or acid dissociation constant, is a fundamental property that dictates the extent of ionization of a molecule at a given pH.[21][22] For a carboxylate salt, the relevant value is the pKa of the conjugate acid (5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid). This value governs solubility, absorption, and selection of formulation buffers. Carboxylic acids typically have pKa values in the range of 4-5.[23] Potentiometric titration is a reliable method for its determination.

Experimental Protocol:

-

Sample Preparation: Accurately prepare a solution of the parent carboxylic acid (synthesized or by acidifying the salt) of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

-

Data Collection: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Solubility Profile

Expertise & Experience: The solubility of an API is a key determinant of its oral bioavailability.[24][25][26] For a salt, solubility is expected to be significantly higher than that of the parent acid, particularly in neutral or acidic media.[7] The shake-flask method is a standard equilibrium solubility measurement.

Experimental Protocol:

-

System Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) and purified water.

-

Equilibration: Add an excess amount of the lithium salt to each solution in sealed vials. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Filter the suspensions to remove undissolved solids. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Medium (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) |

| Hypothetical Data | |||

| SGF (Simulated Gastric Fluid) | 1.2 | 37 | > 50 |

| Acetate Buffer | 4.5 | 37 | > 50 |

| Phosphate Buffer (SIF) | 6.8 | 37 | 25.3 |

| Purified Water | ~7.0 | 25 | 30.1 |

Conclusion

The comprehensive physicochemical characterization of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is a non-negotiable prerequisite for its advancement in any drug development program. The methodologies outlined in this guide—spanning solid-state analysis, hygroscopicity, and solution behavior—provide a robust, scientifically-grounded framework for generating the data necessary to understand and optimize this promising molecule. By adhering to these self-validating protocols, researchers can build a complete and reliable profile of the compound, enabling informed decisions and accelerating the path from a promising building block to a potential therapeutic agent.

References

- 5-cyclopropyl-1, 3, 4-oxadiazole-2-carboxylate lithium salt, min 97%, 250 mg. Google Search.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.

- Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxyl

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.

- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series.

- 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid LithiuM salt. Echemi.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.

- Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents.

- X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.

- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH.

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.

- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)

- How to Analyze Drugs Using X-ray Diffraction. ICDD.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC - NIH.

- Oxadiazoles in Medicinal Chemistry.

- pKa Data Compiled by R. Williams.

- Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship.org.

- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.

- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.

- Dynamic Vapor Sorption. SK pharmteco.

- Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents.

- TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d.

- The first FDA-approved pharmaceutical salts for key carboxylate counterions.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC - NIH.

- Dynamic vapor sorption. Wikipedia.

- X-Ray Powder Diffraction: Pharmaceutical Solid-State Characteriz

- Carboxylate Compounds for Modern Applications.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.

- UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow. PMC - NIH.

- Product Class 3: Carboxylic Acid Salts. Science of Synthesis.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

- Mechanochemical Reaction of Sulfathiazole with Carboxylic Acids: Formation of a Cocrystal, a Salt, and Coamorphous Solids.

- A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applic

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- Moisture Sorption Characteristics in Pharmaceutical M

- Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tainstruments.com [tainstruments.com]

- 6. UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biofuranchem.com [biofuranchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. eprints.utar.edu.my [eprints.utar.edu.my]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. icdd.com [icdd.com]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. azom.com [azom.com]

- 18. ardena.com [ardena.com]

- 19. skpharmteco.com [skpharmteco.com]

- 20. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 21. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. organicchemistrytutor.com [organicchemistrytutor.com]

- 24. researchgate.net [researchgate.net]

- 25. escholarship.org [escholarship.org]

- 26. researchgate.net [researchgate.net]

Technical Review: Pharmacological Versatility of 5-Substituted 1,3,4-Oxadiazoles

Executive Summary

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, amides, and esters. Its planar, five-membered heterocyclic ring offers enhanced metabolic stability, improved water solubility, and a favorable lipophilic profile compared to its furan or thiophene analogs. This guide analyzes the biological activity of 5-substituted 1,3,4-oxadiazoles, focusing on their role as potent inhibitors in oncology (STAT3/VEGFR), infectious disease (DNA gyrase/CYP51), and inflammation (COX-2). We provide validated synthetic protocols and mechanistic insights to support lead optimization.

Chemical Synthesis & Methodology

The construction of the 1,3,4-oxadiazole core typically proceeds via the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. The choice of method dictates the yield and purity of the final pharmacophore.

Core Synthetic Pathway

The most robust industrial method involves the reaction of carboxylic acid hydrazides with carboxylic acids (or acid chlorides) in the presence of a dehydrating agent such as phosphorus oxychloride (

Figure 1: General synthetic workflow for the cyclodehydration of diacylhydrazines using phosphorus oxychloride.

Pharmacology & Mechanism of Action[1][2][3]

Anticancer Activity (Targeting STAT3 & Kinases)

5-substituted 1,3,4-oxadiazoles exhibit cytotoxicity against various cancer cell lines (MDA-MB-231, HT-29) by interfering with oncogenic signaling pathways.

-

STAT3 Inhibition: Derivatives functioning as peptidomimetics prevent the dimerization of STAT3, blocking its nuclear translocation and subsequent transcription of survival genes (e.g., Bcl-xL, Cyclin D1).

-

Kinase Inhibition: The oxadiazole ring interacts with the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR), inhibiting angiogenesis and proliferation.

Figure 2: Mechanism of action showing interference with RTK/STAT3 signaling pathways leading to apoptosis.

Antimicrobial Activity[3][4][5][6][7]

-

DNA Gyrase Inhibition: Similar to fluoroquinolones, specific oxadiazole derivatives stabilize the DNA-gyrase complex, preventing bacterial DNA replication.

-

Sterol Biosynthesis (CYP51): In fungi, these compounds inhibit lanosterol 14

-demethylase (CYP51), disrupting the cell membrane integrity.

Anti-inflammatory (COX-2 Selectivity)

The 1,3,4-oxadiazole ring serves as a pharmacophore replacement for the carboxylic acid group in NSAIDs, reducing gastric ulceration while maintaining COX-2 selectivity. The ring geometry allows specific binding to the secondary pocket of the COX-2 enzyme, which is absent in COX-1.

Structure-Activity Relationship (SAR) Analysis

| Feature | SAR Insight | Biological Impact |

| C2/C5 Substitution | Diaryl substitution (e.g., phenyl, pyridyl) | Essential for high affinity binding to COX-2 and Kinase pockets. |

| Electron-Withdrawing Groups | -Cl, -F, -NO2 at para position of phenyl ring | Increases antimicrobial potency; enhances lipophilicity for membrane penetration. |

| Methylsulfonyl Moiety | Critical for COX-2 selectivity (mimics Coxib pharmacophore). | |

| Heterocyclic Hybrids | Fusion with Quinoline or Indole | Significantly boosts anticancer activity (e.g., against MDR cell lines). |

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Diphenyl-1,3,4-Oxadiazole

Objective: To synthesize the core scaffold via

Reagents:

-

Benzohydrazide (10 mmol)

-

Benzoic Acid (10 mmol)

-

Phosphorus Oxychloride (

) (5 mL)[1] -

Sodium Bicarbonate (

) solution (10%)

Step-by-Step Procedure:

-

Mixing: In a clean, dry round-bottom flask, mix equimolar amounts (10 mmol) of benzohydrazide and benzoic acid.

-

Addition: Carefully add 5 mL of

to the mixture. Caution: -

Reflux: Attach a condenser and reflux the reaction mixture at 100–110°C for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto 100g of crushed ice with vigorous stirring to decompose excess

. -

Neutralization: Adjust the pH of the solution to ~8 using 10%

solution. A solid precipitate should form. -

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize from ethanol to obtain pure crystals.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: To determine the

Methodology:

-

Enzyme Preparation: Use recombinant human COX-2 enzyme.

-

Incubation: Incubate the enzyme with varying concentrations of the test compound (0.01 – 100

M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C. -

Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for 2 minutes.

-

Termination: Stop the reaction by adding 1M HCl.

-

Quantification: Measure the concentration of PGE2 produced using a standard ELISA kit.

-

Calculation: Calculate % inhibition =

. Plot dose-response curve to determine

References

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 2021.[4]

-

1,3,4-Oxadiazoles as Anticancer Agents: A Review. Current Medicinal Chemistry, 2023.

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 2021.

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Journal of Infection and Public Health, 2022.

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors. Bioorganic Chemistry, 2020.[5]

-

Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Arkivoc, 2015.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Lithium 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate

CAS: 1523571-22-3 Content Type: Technical Reference & Experimental Guide Domain: Medicinal Chemistry / PROTAC Synthesis

Executive Summary

Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate (CAS 1523571-22-3) is a specialized heterocyclic building block primarily utilized in modern drug discovery. It serves as a critical intermediate for introducing the 5-cyclopropyl-1,3,4-oxadiazole-2-carbonyl moiety into bioactive molecules.

This compound is particularly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. The 1,3,4-oxadiazole ring acts as a bioisostere for amide or ester bonds, offering improved metabolic stability and altered hydrogen-bonding properties while maintaining a rigid structural geometry. The lithium salt form is preferred over the free carboxylic acid due to superior stability and resistance to spontaneous decarboxylation.

Chemical Identification & Properties

Structural Specifications

The compound consists of a 1,3,4-oxadiazole core substituted at the 5-position with a cyclopropyl group and at the 2-position with a carboxylate anion, balanced by a lithium cation.[1]

| Property | Data |

| Chemical Name | Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate |

| CAS Number | 1523571-22-3 |

| Molecular Formula | C₆H₅LiN₂O₃ |

| Molecular Weight | 160.06 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in THF |

| Storage | Hygroscopic; Store under inert atmosphere at -20°C |

Structural Formula Representation

SMILES: [Li+].[O-]C(=O)C1=NN=C(O1)C2CC2

Structural Logic:

-

Core: A five-membered 1,3,4-oxadiazole ring (2 nitrogens, 1 oxygen).[2][3]

-

C5 Substituent: A cyclopropyl ring (provides lipophilicity and rigidity).

-

C2 Substituent: A carboxylate group (COO⁻), serving as the reactive handle for coupling.

-

Counterion: Lithium (Li⁺), stabilizing the carboxylate.

Synthesis & Preparation Logic

The synthesis of CAS 1523571-22-3 typically follows a cyclization-hydrolysis pathway. The lithium salt is deliberately generated in the final step to prevent the instability associated with the free acid form of electron-deficient oxadiazoles.

Synthetic Pathway[4][5][6]

-

Hydrazide Formation: Cyclopropanecarbohydrazide is reacted with an oxalyl chloride derivative (e.g., ethyl oxalyl chloride) to form a linear intermediate.

-

Cyclodehydration: The intermediate undergoes cyclization (often using POCl₃ or TsCl) to form the Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate .

-

Saponification (Lithium Specific): The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) . This specific base is chosen to yield the lithium salt directly upon precipitation or lyophilization.

Synthesis Flowchart (Graphviz)

Caption: Step-wise synthesis of CAS 1523571-22-3 from hydrazide precursors via ethyl ester intermediate.

Technical Application: Amide Coupling

The primary utility of CAS 1523571-22-3 is in amide coupling reactions . Researchers use this salt to attach the oxadiazole motif to an amine-bearing scaffold (e.g., a PROTAC linker or a drug pharmacophore).

Why Use the Lithium Salt?

-

Stability: The free acid (5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid) is prone to decarboxylation because the electron-withdrawing oxadiazole ring destabilizes the carboxylic acid proton. The lithium salt is shelf-stable.

-

Solubility: Lithium salts often exhibit better solubility in polar organic solvents (like DMF or DMSO) used in coupling reactions compared to sodium or potassium salts.

Coupling Protocol (Standard Operating Procedure)

Objective: Couple CAS 1523571-22-3 to a primary amine (R-NH₂) to form an amide.

Materials:

-

Reagent A: CAS 1523571-22-3 (1.0 equiv)

-

Reagent B: Target Amine (R-NH₂) (1.0 - 1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMF/DCM mixture

Methodology:

-

Activation: Dissolve CAS 1523571-22-3 in anhydrous DMF. Add HATU and stir for 5–10 minutes at 0°C. Note: The lithium salt dissolves, releasing the carboxylate for activation.

-

Addition: Add the Target Amine (R-NH₂) followed immediately by DIPEA.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

-

Work-up: Dilute with EtOAc, wash with brine/water. (Note: If the product is very polar, direct purification via Prep-HPLC is recommended).

Mechanism of Action Diagram

Caption: Mechanism of coupling CAS 1523571-22-3 to an amine scaffold using standard peptide chemistry.

Safety & Handling

-

Hygroscopicity: Lithium salts are hygroscopic. Weighing should be performed quickly or in a glovebox if high precision is required.

-

Toxicity: While the organic moiety is not classified as highly toxic, lithium compounds can have CNS effects if ingested in large quantities. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Incompatibility: Avoid strong acids during storage, as protonation will regenerate the unstable free acid, potentially leading to gas evolution (CO₂) and degradation.

References

-

Vertex AI Search. (2026). Chemical Identification of CAS 1523571-22-3. Retrieved from 4.

-

CalPacLab. (n.d.). 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt Product Page. Retrieved from 4.

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

GlaxoSmithKline. (2020). Patent WO2020055976A1: Bromodomain BRD4 Inhibitors. (Demonstrates utility of related oxadiazole intermediates in cancer research). Retrieved from 5.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

Tautomeric Equilibrium in 1,3,4-Oxadiazole Derivatives: Mechanistic Insights and Analytical Characterization

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. However, the efficacy and reactivity of 2-substituted derivatives—specifically 1,3,4-oxadiazole-2-thiones and 1,3,4-oxadiazol-2-ones —are governed by a critical tautomeric equilibrium.

For researchers in drug discovery, understanding this equilibrium is not merely academic; it dictates ligand-protein binding modes, solubility profiles, and synthetic alkylation patterns. This guide provides a definitive technical analysis of the thione-thiol and lactam-lactim tautomerism, supported by spectroscopic evidence, computational protocols, and validated experimental workflows.

Structural Fundamentals: The Thione-Thiol Dominance[1]

The most chemically significant tautomeric system in this class is the equilibrium between 5-substituted-1,3,4-oxadiazole-2-thione (Form A) and 5-substituted-1,3,4-oxadiazole-2-thiol (Form B).

The Equilibrium Mechanism

While often referred to as "mercapto-oxadiazoles," structural evidence overwhelmingly supports the thione (NH) form as the dominant species in both the solid state and polar solutions (DMSO, MeOH).

-

Thione Form (A): Characterized by a

double bond and an -

Thiol Form (B): Characterized by a

single bond and an

Why does the Thione dominate? Despite the loss of formal aromaticity in the oxadiazole ring, the thione form is stabilized by:

-

Bond Energy: The formation of the

bond is energetically favorable compared to the -

Polarization: The highly polarized

moiety engages in strong intermolecular hydrogen bonding (dimerization) in the crystal lattice, stabilizing the thione structure.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the transition state considerations.

Caption: Kinetic and thermodynamic relationships between thione/thiol tautomers and their alkylated products.

Analytical Characterization: Distinguishing Tautomers

Accurate identification of the tautomeric form is a prerequisite for publication and patent filing. Relying solely on mass spectrometry is insufficient as it cannot distinguish isomers.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-state analysis. The solvent plays a crucial role; DMSO-

Table 1: Diagnostic NMR Signals (DMSO-

| Feature | Thione Form (Dominant) | Thiol Form (Rare/Trapped) | Notes |

| The NH proton is highly deshielded and exchangeable with | |||

| The carbonyl-like thione carbon is significantly downfield. | |||

| Distinct shift for protonated Nitrogen | Distinct shift for unprotonated Nitrogen | Requires HMBC/HSQC correlation for definitive assignment. |

X-Ray Crystallography

In the solid state, bond lengths provide irrefutable proof.

- Bond Length: ~1.66 – 1.68 Å (Double bond character).

- Bond Length: ~1.72 – 1.75 Å (Single bond character).

-

Observation: Most crystal structures of 5-substituted-1,3,4-oxadiazole-2-thiones show bond lengths near 1.67 Å, confirming the thione form.

Computational Modeling Protocol

For researchers predicting the stability of novel derivatives, Density Functional Theory (DFT) is the standard.

Recommended Level of Theory:

-

Method: DFT (B3LYP or M06-2X).

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for anionic/lone pair interactions).

-

Solvation: PCM (Polarizable Continuum Model) or SMD using DMSO or Water. Gas-phase calculations often erroneously favor the thiol form due to the lack of stabilization energy from solvation.

Experimental Protocol: Synthesis and Verification

This protocol describes the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thione , a model system for studying this tautomerism.

Reagents

-

Benzhydrazide (1.0 eq)

-

Carbon Disulfide (

) (1.5 eq) -

Potassium Hydroxide (KOH) (1.0 eq)

-

Ethanol (95%)

-

Hydrochloric Acid (10%)

Step-by-Step Methodology

-

Dissolution: Dissolve KOH (0.01 mol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Benzhydrazide (0.01 mol) to the solution. Stir at room temperature until fully dissolved.

-

Cyclization: Add Carbon Disulfide (

) (0.015 mol) dropwise. Caution: -

Reflux: Reflux the reaction mixture for 6–8 hours. The evolution of

gas (rotten egg smell) indicates cyclization. -

Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with ice-cold water.

-

Acidification: Acidify with 10% HCl to pH 2–3. The precipitate formed is the thione.

-

Purification: Recrystallize from Ethanol to yield white/yellowish crystals.

Workflow Visualization

Caption: Synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiones.

Pharmacological Implications[2][3][4][5]

The tautomeric state directly influences Bioisosterism and Ligand-Receptor Interactions .

-

Hydrogen Bonding: The thione form acts as a Hydrogen Bond Donor (via NH) and Acceptor (via S). The thiol form acts primarily as a weak Donor (SH).

-

Metal Chelation: In metallo-pharmaceuticals, the deprotonated anion (thiolate/thionate hybrid) binds metals. However, the neutral thione is the species that permeates cell membranes.

-

Alkylation Specificity: When synthesizing derivatives (e.g., S-benzyl vs N-benzyl), the reaction conditions dictate the product.

-

Soft Electrophiles (Alkyl halides): Prefer S-alkylation (Thiol-like reactivity).

-

Hard Electrophiles (Acyl chlorides): Can favor N-alkylation depending on solvent/base.

-

References

-

El-Gaby, M. S. A., et al. (2021). "Synthesis and Screening of New [1,3,4]Oxadiazole... Derivatives as Potential Antitumor Agents."[1][2] ACS Omega. Available at: [Link]

-

Karpenko, Y., et al. (2018). "Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides." Chemistry & Chemical Technology. Available at: [Link]

-

Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically important heterocycle."[3][4][2][5][6][7] ResearchGate.[8] Available at: [Link]

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). "Bond Length Data for 1,3,4-oxadiazole-2-thiones." Available at: [Link]

Sources

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Evaluation of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate Lithium Salt as a DAAO Inhibitor

This Application Note and Protocol guide is designed for the evaluation of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS 1523571-22-3). Based on its structural pharmacophore—a 5-substituted-1,3,4-oxadiazole-2-carboxylic acid—this compound is a classic bioisostere for carboxylic acid-containing metabolic inhibitors.

In the context of drug discovery, this specific scaffold is most prominently investigated as an inhibitor of D-Amino Acid Oxidase (DAAO) . DAAO inhibitors are critical therapeutic targets for schizophrenia and cognitive impairment, aiming to elevate synaptic D-serine levels and enhance NMDA receptor function.[1][2]

Scientific Background & Mechanism of Action

The DAAO-NMDA Axis

D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, primarily D-serine, in the mammalian brain.[2] D-serine acts as an obligatory co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of NMDA receptors is a hallmark of schizophrenia pathophysiology.

Mechanism of Action:

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate mimics the structure of the substrate (D-amino acids) or the product (

Structural Causality

The 1,3,4-oxadiazole ring serves as a planar, metabolically stable bioisostere for the carboxylic acid group found in natural substrates. The 5-cyclopropyl moiety provides hydrophobic interaction within the substrate-binding pocket, enhancing affinity compared to unsubstituted analogs. The lithium salt form ensures high aqueous solubility for in vitro screening.

Assay Principle: Amplex Red Coupled System

To quantify the activity of the lithium salt, we utilize a horseradish peroxidase (HRP)-coupled fluorometric assay .

-

Primary Reaction: DAAO oxidizes the substrate (D-Serine) to produce

-ketoserine, ammonia, and hydrogen peroxide ( -

Coupled Reaction: In the presence of HRP, the generated

reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry. -

Detection: This reaction produces Resorufin, a highly fluorescent oxidation product (Excitation: 530 nm, Emission: 590 nm).

Inhibition Logic: A decrease in fluorescence signal relative to the vehicle control indicates inhibition of DAAO activity by the test compound.

Pathway Visualization

Figure 1: Mechanism of the coupled enzymatic assay. The test compound inhibits DAAO, reducing H₂O₂ production and subsequent fluorescent signal.

Materials & Reagents

| Reagent | Specification | Storage |

| Test Compound | 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate Li+ salt | Desiccated, -20°C |

| Enzyme | Recombinant Human DAAO (hDAAO) | -80°C Aliquots |

| Substrate | D-Serine | RT |

| Cofactor | FAD (Flavin Adenine Dinucleotide) | -20°C, Dark |

| Detection Agent | Amplex Red Reagent | -20°C, Dark |

| Coupling Enzyme | Horseradish Peroxidase (HRP) | -20°C |

| Assay Buffer | 50 mM Sodium Phosphate, pH 7.4, 0.01% CHAPS | 4°C |

| Plate | 384-well Black, Flat-bottom (Low binding) | RT |

Experimental Protocol

Reagent Preparation[4][5][6]

-

Assay Buffer: Prepare 50 mM Sodium Phosphate (pH 7.4) containing 0.01% CHAPS (to prevent enzyme aggregation) and 1 mM EDTA.

-

Compound Stock: Dissolve 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt in 100% DMSO to a concentration of 10 mM.

-

Note: The lithium salt is water-soluble, but DMSO is standard for library consistency. Ensure final DMSO < 1%.

-

-

Enzyme Mix (2X): Dilute hDAAO to 10 nM (final assay conc. 5 nM) and FAD to 10 µM (final 5 µM) in Assay Buffer.

-

Substrate/Detection Mix (2X): Prepare fresh.

-

D-Serine: 20 mM (Final 10 mM - approx Km).

-

Amplex Red: 100 µM (Final 50 µM).

-

HRP: 2 U/mL (Final 1 U/mL).

-

Assay Workflow

The assay is performed in a "pre-incubation" mode to allow the inhibitor to bind the enzyme before substrate addition.

-

Compound Addition: Dispense 100 nL of test compound (titrated 1:3 from 100 µM down to 1 nM) into the 384-well plate using an acoustic dispenser (e.g., Echo).

-

Controls: High Control (DMSO only + Enzyme), Low Control (DMSO + No Enzyme/Buffer).

-

-

Enzyme Pre-incubation: Add 5 µL of Enzyme Mix (2X) to all wells.

-

Centrifuge plate (1000 rpm, 1 min).

-

Incubate for 15 minutes at Room Temperature (RT) to establish equilibrium.

-

-

Reaction Initiation: Add 5 µL of Substrate/Detection Mix (2X) to start the reaction.

-

Incubation: Incubate for 60 minutes at RT in the dark.

-

Detection: Read Fluorescence on a plate reader (e.g., EnVision or PHERAstar).

-

Ex: 530 nm / Em: 590 nm.[3]

-

Workflow Visualization

Figure 2: Step-by-step liquid handling workflow for the 384-well microplate assay.

Data Analysis & Validation

Calculation of Activity

Normalize raw fluorescence units (RFU) to Percent Inhibition:

-

RFU_max: Average of High Control (Enzyme + Substrate + DMSO).

-

RFU_min: Average of Low Control (Buffer + Substrate + DMSO).

IC50 Determination

Fit the Percent Inhibition data to a 4-parameter logistic (4PL) equation:

-

Acceptance Criteria:

-

Z' Factor: > 0.5 (Indicates a robust assay).

-

Signal-to-Background (S/B): > 5.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Signal | Spontaneous oxidation of Amplex Red | Prepare Amplex Red fresh; protect from light strictly. |

| Low Signal Window | Enzyme inactivity or FAD degradation | Use fresh FAD aliquots; ensure DAAO is stored at -80°C. |

| Interference | Compound fluorescence or quenching | Run a "Counter Screen": Incubate compound with H2O2 + HRP + Amplex Red (no DAAO) to check for direct interference with the detection system. |

| Potency Shift | Lithium salt effect | Run a LiCl control curve to confirm the Li+ ion is not affecting the enzyme (unlikely at <100 µM). |

References

-

Sacchi, S., et al. (2012). "Structure-function relationships of human D-amino acid oxidase." Amino Acids.[2][4]

-

Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition as a therapeutic strategy for schizophrenia."[1][2] Journal of Pharmacology and Experimental Therapeutics.

-

Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Thermo Fisher Scientific. (n.d.). "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Thermo Fisher User Guide.

-

Pollegioni, L., et al. (2007). "D-Amino acid oxidase: physiological role and applications." FEBS Journal.

Sources

Application Note: Modulation of D-Amino Acid Oxidase (DAAO) Activity using 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate Lithium Salt

Abstract & Introduction

This application note details the protocol for utilizing 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS: 1523571-22-3) in in vitro cell culture systems.

The 1,3,4-oxadiazole-2-carboxylate pharmacophore is a potent, competitive inhibitor of D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for degrading D-amino acids, most notably D-Serine , a co-agonist of the NMDA receptor (NMDAR).[1][2][3][4] By inhibiting DAAO, researchers can elevate intracellular and extracellular D-Serine levels, potentiating NMDAR-mediated neurotransmission.[1] This mechanism is critical in schizophrenia research (addressing NMDAR hypofunction) and renal protection studies.

The Lithium Advantage: Unlike many ester-based DAAO inhibitors that require DMSO for solubilization, the lithium salt form of this compound is highly water-soluble. This allows for direct reconstitution in aqueous buffers, eliminating solvent-induced cytotoxicity and making it ideal for sensitive primary neuronal cultures.

Biological Mechanism

To apply this compound effectively, one must understand its intervention point in the D-Serine metabolic pathway.

Figure 1: Mechanism of Action. The compound competitively inhibits DAAO, preventing the degradation of D-Serine and reducing the production of neurotoxic Hydrogen Peroxide (H2O2).

Reconstitution & Storage Protocol

Material Properties[5]

-

Molecular Weight: ~160.06 g/mol

-

Appearance: White to off-white solid

-

Solubility: Soluble in water/PBS (>50 mM); Soluble in DMSO.

Reconstitution Procedure

Critical Warning: Do not use DMSO unless necessary. The lithium salt is designed for aqueous solubility.

-

Stock Solution (10 mM):

-

Weigh 1.6 mg of the lithium salt.

-

Dissolve in 1.0 mL of sterile, molecular-grade water or PBS (pH 7.4).

-

Vortex gently until completely dissolved.

-

-

Sterilization:

-

Pass the stock solution through a 0.22 µm PVDF or PES syringe filter.

-

-

Storage:

-

Aliquot into light-protective tubes (DAAO inhibitors can be light-sensitive).

-

Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[5]

-

Cell Culture Application Protocol

Cell Model Selection

-

Primary Models: Rat/Mouse primary cortical astrocytes (high endogenous DAAO expression).

-

Cell Lines: U87 glioblastoma cells or HEK293 cells stably transfected with human DAAO (hDAAO).

-

Note: Wild-type HEK293 cells express negligible DAAO and are suitable only as negative controls unless transfected.

-

Media Considerations (The "Serum Trap")

Standard Fetal Bovine Serum (FBS) contains varying levels of D-amino acids and DAAO.

-

Requirement: Use Dialyzed FBS or serum-free media (e.g., Neurobasal + B27) for the assay window (12–24 hours) to establish a clean baseline for D-Serine measurement.

Experimental Workflow

The following workflow describes a dose-response experiment to determine DAAO inhibition efficacy.

Figure 2: Experimental Workflow. Note the critical media exchange step to remove background DAAO activity found in standard serum.

Dosing Strategy

Based on structural analogs (e.g., CBIO), the IC50 is likely in the low micromolar range.

-

Screening Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

-

Vehicle Control: PBS (match the volume of the highest dose).

-

Lithium Control (MANDATORY): Treat one group with Lithium Chloride (LiCl) at a concentration matching the lithium content of the highest drug dose (e.g., 100 µM LiCl) to rule out Li+ effects on GSK3β.

Analytical Assays & Readouts

To validate the activity of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate, use a "Self-Validating" dual-assay approach.

| Assay Type | Methodology | Expected Outcome with Inhibitor | Why use this? |

| Functional | Amplex Red (H2O2) | Decrease in Fluorescence | DAAO produces H2O2.[1] Inhibition should lower ROS levels. This confirms the enzymatic block. |

| Analytical | HPLC / LC-MS | Increase in D-Serine | Direct measurement of the substrate. Confirms the inhibitor prevents D-Serine degradation.[1] |

| Viability | MTT / CellTiter-Glo | No Change (Ideal) | Ensures the inhibitor is not cytotoxic at effective doses. |

Protocol: Amplex Red DAAO Activity Assay (Cell-Based)

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Perform the Media Exchange (Step 3 in Figure 2) to phenol-red free, serum-free HBSS.

-

Add the Inhibitor (various concentrations) and incubate for 30 mins.

-

Add the Substrate Challenge: D-Serine (10 mM final) .

-

Immediately add the detection mix: HRP (0.1 U/mL) + Amplex Red (50 µM).

-

Measure fluorescence (Ex/Em 530/590 nm) kinetically for 60 minutes.

-

Result: The slope of fluorescence increase represents DAAO activity. The inhibitor should flatten this slope.

-

Troubleshooting & Controls

-

Issue: High Background Signal in ROS Assay.

-

Cause: Phenol red in media or endogenous peroxidases.

-

Solution: Use clear HBSS buffers. Include a "No Substrate" (No D-Serine) control to subtract baseline ROS generation.

-

-

Issue: No effect observed.

-

Cause: Cells may lack DAAO expression.

-

Solution: Verify DAAO expression via Western Blot. If using HEK293, ensure stable transfection.

-

-

Issue: Toxicity in Vehicle Control.

-

Cause: If using DMSO, toxicity is likely.

-

Solution: Switch to the Lithium Salt protocol (water-based) described here.

-

References

-

Pollegioni, L., et al. (2007).[2][3] "D-Amino acid oxidase: structure, function, and regulation." The FEBS Journal.

-

Sacchi, S., et al. (2012). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

-

Hopkins, P.C., et al. (2013). "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences. (Protocol basis for Amplex Red assays).

-

Ferraris, D.V., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Describes the 1,3,4-oxadiazole pharmacophore).

- Smith, S.M., et al. (2010). "Lithium salts in chemical synthesis and biological solubility." Chemical Reviews. (General reference for lithium salt solubility advantages).

Sources

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. cellbiolabs.com [cellbiolabs.com]

Application Note: Preclinical Characterization of 1,3,4-Oxadiazole Scaffolds in Oncology

Strategic Rationale & Chemical Space

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters. Its planar, electron-deficient nature allows it to participate in hydrogen bonding interactions with receptor pockets while offering improved metabolic stability compared to hydrolyzable linkers.

In oncology, 1,3,4-oxadiazole derivatives function primarily through two distinct but often overlapping mechanisms:

-

Tubulin Inhibition: Mimicking the cis-stilbene moiety of Combretastatin A-4, binding to the colchicine site of tubulin, and inhibiting polymerization.

-

Kinase Inhibition: Acting as ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.

This guide outlines a self-validating experimental pipeline to characterize these derivatives, moving from in silico prediction to mechanistic validation.

Experimental Workflow Overview

The following workflow integrates computational filtering with wet-lab validation to minimize attrition rates.

Figure 1: Integrated workflow for the discovery of 1,3,4-oxadiazole anticancer agents. The process emphasizes a feedback loop where cytotoxicity data refines the scaffold design.

Phase I: In Silico Target Prediction

Before synthesis, derivatives must be screened against key targets. 1,3,4-oxadiazoles frequently target the Colchicine Binding Site (CBS) of tubulin due to structural similarity.

Protocol A: Molecular Docking (Tubulin)[1]

-

Target: Tubulin-Colchicine Complex (PDB ID: 4O2B or 1SA0 ).

-

Software: AutoDock Vina, Glide, or Gold.

-

Grid Box Generation: Center the grid on the co-crystallized colchicine ligand.

-

Validation Criterion:

-

The protocol is valid if the re-docked native ligand (colchicine) achieves an RMSD < 2.0 Å.

-

Success Metric: Binding energy < -8.0 kcal/mol (AutoDock) or Glide Score < -9.0.

-

Key Interaction: Look for hydrogen bonding with Val181 , Cys241 , or Leu248 in the

-tubulin subunit.

-

Phase II: Primary Cytotoxicity Screening (MTT Assay)

Many oxadiazole derivatives are highly lipophilic, leading to precipitation in aqueous media. This is the most common source of experimental error (false negatives).

Protocol B: Optimized MTT Assay for Lipophilic Compounds

Objective: Determine IC50 values across a panel of cancer lines (e.g., MCF-7, HepG2, A549) and a normal control (e.g., HEK293).

Materials

-

Stock Solution: 20 mM in 100% DMSO (Molecular Biology Grade).

-

MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

-

Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Compound Dilution (Critical Step):

-

Perform serial dilutions in 100% DMSO first.

-

Dilute these stocks 1:1000 into the culture medium to ensure the final DMSO concentration is

0.1% . -

Note: If the compound precipitates upon addition to the medium (cloudiness), the assay is invalid. Use a co-solvent (e.g., PEG400) or reduce the maximum concentration.

-

-

Treatment: Incubate cells with compounds for 48 or 72 hours.[1]

-

MTT Addition: Add 20

L of MTT reagent. Incubate for 3–4 hours at 37°C. -

Formazan Solubilization: Aspirate media carefully. Add 150

L DMSO. Shake for 15 minutes. -

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Criteria

-

Calculate % Inhibition:

-

Hit Criteria: IC50 < 10

M for hit compounds; < 1 -

Selectivity Index (SI):

. Target SI > 3.

Phase III: Mechanistic Elucidation

If a compound shows cytotoxicity, you must determine if it acts via the predicted mechanism (Tubulin destabilization) or an off-target effect.

Protocol C: In Vitro Tubulin Polymerization Assay

Rationale: 1,3,4-oxadiazoles acting as tubulin inhibitors will prevent the assembly of tubulin into microtubules, reducing fluorescence in this assay.

Methodology

-

Reagents: Use a fluorescence-based Tubulin Polymerization Kit (e.g., >99% pure bovine tubulin).

-

Preparation: Keep all reagents on ice. Prepare tubulin in PEM buffer containing 1 mM GTP.

-

Reaction:

-

Add 50

L of tubulin solution (final conc. 2–3 mg/mL) to a pre-warmed (37°C) 96-well half-area plate. -

Immediately add test compound (at IC50 concentration) or Control (Colchicine 5

M).

-

-

Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

-

Interpretation:

-

Polymerization Inhibitor: Curve remains flat (similar to Colchicine).

-

Polymerization Stabilizer (Taxol-like): Curve rises faster/higher than control.

-

Inactive: Curve matches the vehicle control (DMSO).

-

Protocol D: Cell Cycle Analysis (Flow Cytometry)

Rationale: Tubulin inhibitors characteristically arrest cells in the G2/M phase .

Methodology

-

Treatment: Treat cells (e.g., MCF-7) with the compound at IC50 for 24 hours.

-

Fixation:

-

Harvest cells (trypsinize) and wash with PBS.

-

Resuspend in 300

L PBS. -

Add 700

L ice-cold 70% ethanol dropwise while vortexing (prevents clumping). -

Fix at -20°C for

2 hours (can store for days).

-

-

Staining:

-

Analysis: Incubate 30 mins in dark. Analyze 10,000 events on a flow cytometer (FL2 channel).

-

Expected Result: A significant accumulation of DNA content in the G2/M peak (4N DNA) compared to control.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by 1,3,4-oxadiazole derivatives upon binding to tubulin.

Figure 2: Molecular mechanism of action. The oxadiazole scaffold disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint and subsequent intrinsic apoptotic pathways.

Data Reporting Standards

When documenting your results, summarize quantitative data in the following format to ensure comparability.

Table 1: Cytotoxicity and Selectivity Profile

| Compound ID | MCF-7 ( | HepG2 ( | HEK293 (Normal) | Selectivity Index (SI) | Tubulin Inhibition (%) |

| OXD-01 | > 20 | 85% | |||

| OXD-02 | ~ 3 | 40% | |||

| Colchicine | 24 | 98% |

Note: Data should be presented as Mean

References

-

Ahsan, M. J., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.[4][5] Chemical Biology & Drug Design.

-

Kadi, A. A., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Scientific Reports.

-

Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol.

-

Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

-

R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol.

-

Al-Wahaibi, L. H., et al. (2023). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR... approach. Frontiers in Chemistry.

Sources

- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: A-Z Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif comprising one oxygen and two nitrogen atoms.[1][2] This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[3] Molecules containing the 1,3,4-oxadiazole core have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] A notable example is Raltegravir, an antiretroviral drug used in the treatment of HIV, which features a 1,3,4-oxadiazole moiety.[4][5]

The utility of the 1,3,4-oxadiazole ring extends beyond its biological activity. It is often employed as a bioisostere for amide and ester functional groups.[6][7] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[6] Specifically, the 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity compared to its 1,2,4-oxadiazole counterpart, which can lead to better aqueous solubility and reduced inhibition of the hERG channel, a key consideration in cardiac safety.[6]